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For Researchers, Scientists, and Drug Development Professionals

Introduction
GSK3368715 is an orally available, potent, and reversible inhibitor of Type I protein arginine

methyltransferases (PRMTs), including PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8.[1]

These enzymes play a crucial role in post-translational modification by catalyzing the

asymmetric dimethylation of arginine residues on histone and non-histone proteins.

Dysregulation of Type I PRMTs has been implicated in the progression of numerous solid and

hematopoietic cancers, making them a compelling target for therapeutic intervention.[2]

This document provides detailed application notes and protocols for the use of GSK3368715 in

combination with other cancer therapies, with a particular focus on its synergistic effects with

PRMT5 inhibitors in cancers with methylthioadenosine phosphorylase (MTAP) deletion.

Mechanism of Action and Combination Rationale
GSK3368715 functions as an S-adenosyl-L-methionine (SAM)-uncompetitive inhibitor,

targeting the protein substrate binding pocket of Type I PRMTs. This inhibition leads to a global

reduction in asymmetric dimethylarginine (ADMA) levels and a corresponding increase in

monomethylarginine (MMA) and symmetric dimethylarginine (SDMA), the latter being a product

of Type II PRMTs like PRMT5.[2]
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A key combination strategy involves the concurrent inhibition of Type I and Type II PRMTs.

Preclinical studies have demonstrated a potent synergistic anti-proliferative effect when

GSK3368715 is combined with a PRMT5 inhibitor, such as GSK3326595.[1] This synergy is

particularly pronounced in cancer cells with a homozygous deletion of the MTAP gene.[1][2]

MTAP deficiency leads to the accumulation of methylthioadenosine (MTA), an endogenous

inhibitor of PRMT5.[1][2] This partial inhibition of PRMT5 by MTA in MTAP-deleted cells creates

a synthetic lethal environment when combined with the potent Type I PRMT inhibition by

GSK3368715.[1]

Data Presentation
Preclinical In Vivo Monotherapy Data

Cancer Model Xenograft Type
Treatment and
Dosage

Key Findings

Diffuse Large B-Cell

Lymphoma (DLBCL)
Toledo 75 mg/kg, oral Tumor regression[3]

Pancreatic Cancer BxPC-3 150 mg/kg, oral
78% tumor growth

inhibition[3]

Pancreatic Cancer BxPC-3 300 mg/kg, oral
97% tumor growth

inhibition[3]

Clear Cell Renal

Carcinoma
ACHN 150 mg/kg, oral

98% tumor growth

inhibition[3]

Triple-Negative Breast

Cancer
MDA-MB-468 150 mg/kg, oral

85% tumor growth

inhibition[3]

Preclinical In Vitro Combination Therapy Data
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Cell Line Cancer Type MTAP Status
Inhibitor
Combination

Key Findings

Various

Pancreatic,

Lung,

Hematological

Wild-Type &

Deleted

GSK3368715 +

GSK3326595

Strong

synergistic anti-

proliferative

effects observed.

[1]

MTAP-deleted

cells
Various Deleted GSK3368715

Increased

sensitivity to

GSK3368715.[1]

[2]

Clinical Trial Data (NCT03666988)
A Phase 1 study of GSK3368715 was conducted in patients with advanced solid tumors. The

study was terminated early due to a higher-than-expected incidence of thromboembolic events

(TEEs) and limited target engagement at lower doses.[4]

Parameter Finding

Study Design
Phase 1, dose-escalation (50, 100, and 200 mg

once daily).[4]

Patient Population 31 adults with advanced-stage solid tumors.[4]

Dose-Limiting Toxicities (DLTs)
Reported in 3 out of 12 (25%) patients at the

200 mg dose.[4]

Adverse Events
9 out of 31 (29%) patients experienced 12 TEEs

(8 grade 3, 1 grade 5 pulmonary embolism).[4]

Efficacy
Best response was stable disease in 9 out of 31

(29%) patients.[4]

Pharmacodynamics

Target engagement (reduction in ADMA) was

observed in blood but was modest and variable

in tumor biopsies at 100 mg.[4]
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Signaling Pathways and Experimental Workflows
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Caption: Synergistic inhibition of Type I and II PRMTs.
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In Vitro Workflow In Vivo Workflow
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Treat with GSK3368715
+/- PRMT5 Inhibitor

Incubate (e.g., 72h)

Assess Cell Viability
(MTS/MTT Assay) Lyse Cells

Analyze Synergy
(Combination Index)

Western Blot for
ADMA & SDMA
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Administer GSK3368715
+/- PRMT5 Inhibitor

Monitor Tumor Growth
and Body Weight

Collect Tumors for
Pharmacodynamic Analysis
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Caption: Preclinical experimental workflows.

Experimental Protocols
Protocol 1: Cell Viability and Synergy Analysis
This protocol is designed to assess the anti-proliferative effects of GSK3368715 and a PRMT5

inhibitor, both alone and in combination, and to quantify their synergistic interaction.[1]

Materials:

Cancer cell lines of interest (with and without MTAP deletion)

Complete cell culture medium
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96-well clear-bottom cell culture plates

GSK3368715 (dissolved in DMSO)

PRMT5 inhibitor (e.g., GSK3326595, dissolved in DMSO)

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

Phosphate-buffered saline (PBS)

Multichannel pipette

Plate reader capable of measuring absorbance at 490 nm

Procedure:

Cell Seeding:

Trypsinize and count cells.

Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of

complete medium. The optimal seeding density should be determined for each cell line.

Include wells with medium only for background control.

Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.

Compound Treatment:

Prepare serial dilutions of GSK3368715 and the PRMT5 inhibitor in complete medium. A

typical concentration range to test is 0.1 nM to 10 µM.

Create a dose-response matrix for the combination treatment.

Include a vehicle control (DMSO) at the same final concentration as the highest drug

concentration.

Carefully remove the medium from the wells and add 100 µL of the medium containing the

different concentrations of the drugs or vehicle control.
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Incubation:

Incubate the treated cells for a predetermined period (e.g., 72 hours) in a humidified

incubator at 37°C and 5% CO2.

Viability Assessment (MTS Assay):

Add 20 µL of MTS reagent to each well.

Incubate the plate for 1-4 hours at 37°C and 5% CO2, protected from light.

Measure the absorbance at 490 nm using a microplate reader.

Data Analysis:

Subtract the background absorbance (medium only) from all other values.

Normalize the data to the vehicle-treated control wells (set as 100% viability).

Determine the IC50 values for each compound alone.

Analyze the combination data using software like CompuSyn to calculate the Combination

Index (CI). A CI value less than 1 indicates synergy, a value of 1 indicates an additive

effect, and a value greater than 1 indicates antagonism.[1]

Protocol 2: Western Blotting for Arginine Methylation
Marks
This protocol allows for the visualization and quantification of changes in global ADMA and

SDMA levels following treatment with GSK3368715 and/or a PRMT5 inhibitor.[1]

Materials:

Treated cells from a separate experiment (see Protocol 1 for treatment conditions)

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

BCA Protein Assay Kit
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Laemmli sample buffer

SDS-PAGE gels

PVDF membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies: anti-ADMA, anti-SDMA, and a loading control (e.g., anti-GAPDH or anti-

β-actin)

HRP-conjugated secondary antibodies

Enhanced chemiluminescence (ECL) substrate

Imaging system

Procedure:

Cell Lysis:

Wash treated cells with ice-cold PBS.

Lyse the cells in RIPA buffer.

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.

Collect the supernatant.

Protein Quantification:

Determine the protein concentration of the lysates using a BCA assay.

SDS-PAGE and Western Blotting:

Normalize protein concentrations and prepare lysates by adding Laemmli sample buffer

and boiling for 5 minutes.

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
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Run the gel and transfer the proteins to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

Wash the membrane three times with TBST for 10 minutes each.

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1

hour at room temperature.

Wash the membrane three times with TBST for 10 minutes each.

Detection and Data Analysis:

Apply ECL substrate and visualize the protein bands using an imaging system.

Quantify the band intensities using image analysis software.

Normalize the intensity of the methylation mark bands to the corresponding loading

control.

Conclusion
GSK3368715, particularly in combination with PRMT5 inhibitors, presents a promising

therapeutic strategy for cancers with MTAP deletions. The provided protocols offer a framework

for researchers to investigate the efficacy and mechanism of this combination therapy in

various preclinical models. While the clinical development of GSK3368715 was halted, the

understanding of its synergistic potential provides a strong rationale for the continued

exploration of dual Type I and Type II PRMT inhibition in oncology.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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